molecular formula C24H25N5O7S B10772897 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid

5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid

Cat. No.: B10772897
M. Wt: 527.6 g/mol
InChI Key: HQWXZTRYIWULAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid is a structurally complex molecule featuring:

  • A pyrazolo[4,3-d]pyrimidin-7-one core, a heterocyclic scaffold known for its pharmacological relevance (e.g., phosphodiesterase inhibition) .
  • A 4-ethoxy-3-substituted phenyl group linked via a sulfonylamino bridge to a 2-hydroxybenzoic acid moiety.
  • Substituents including a methyl group at position 1 and a propyl chain at position 3 of the pyrazolo-pyrimidinone ring.

This compound shares structural motifs with sildenafil analogs but is distinguished by the presence of the sulfonylamino-benzoic acid group, which may influence solubility, bioavailability, and target selectivity.

Properties

Molecular Formula

C24H25N5O7S

Molecular Weight

527.6 g/mol

IUPAC Name

5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid

InChI

InChI=1S/C24H25N5O7S/c1-4-6-17-20-21(29(3)27-17)23(31)26-22(25-20)16-12-14(8-10-19(16)36-5-2)37(34,35)28-13-7-9-18(30)15(11-13)24(32)33/h7-12,28,30H,4-6H2,1-3H3,(H,32,33)(H,25,26,31)

InChI Key

HQWXZTRYIWULAX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NC4=CC(=C(C=C4)O)C(=O)O)OCC)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-1-Methyl-3-Propylpyrazole-4-Carbonitrile

The pyrazolo[4,3-d]pyrimidine scaffold is constructed via cyclocondensation using 5-amino-1-methyl-3-propylpyrazole-4-carbonitrile and ethyl cyanoacetate under acidic conditions.

Reaction Conditions

  • Catalyst : H2SO4H_2SO_4 (conc., 0.5 equiv)

  • Solvent : Ethanol, reflux at 80°C for 6–8 hours

  • Yield : 68–72%

Oxidation and Functionalization

The intermediate 3-propyl-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is oxidized using KMnO4KMnO_4 in acetic acid to introduce the 5-position ketone group required for subsequent coupling.

Preparation of 4-Ethoxy-3-Substituted Benzenesulfonyl Chloride

Ethoxylation and Sulfonation

A benzene ring is functionalized via sequential ethoxylation and sulfonation. Ethyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate (CAS: 1971915-89-5) serves as a key intermediate.

Synthetic Protocol

  • Ethoxylation : Reaction of 3-nitrobenzenesulfonic acid with ethyl bromide in K2CO3K_2CO_3/DMF (yield: 85%).

  • Sulfonation : Treatment with chlorosulfonic acid (ClSO3HClSO_3H) at 0–5°C to yield sulfonyl chloride.

Coupling with 2-Hydroxybenzoic Acid

Sulfonamide Bond Formation

The sulfonyl chloride intermediate reacts with 5-amino-2-hydroxybenzoic acid under Schotten-Baumann conditions:

Reaction Conditions

  • Base : NaHCO3NaHCO_3 (2.5 equiv)

  • Solvent : H2OH_2O/THF (1:1), 0°C → room temperature

  • Yield : 58–62%

Biocatalytic Synthesis of 2-Hydroxybenzoic Acid

Recent advances utilize nitrilase mutants (e.g., Gordonia terrae E9) for enzymatic hydrolysis of 2-cyanophenol to 2-hydroxybenzoic acid under fed-batch conditions:

ParameterValue
Substrate2-Cyanophenol
EnzymeMutant E9 nitrilase
Temperature40°C
pH8.0
Productivity43.2 g L1L^{-1}
Purity99%

This method avoids harsh reagents and achieves higher regioselectivity compared to classical Kolbe-Schmitt carboxylation.

Optimization and Challenges

Regioselectivity in Pyrazolo[4,3-d]Pyrimidine Formation

Unwanted regioisomers (e.g., pyrazolo[5,4-e]pyrimidines) are minimized by:

  • Strict temperature control (<85°C) during cyclocondensation.

  • Use of Lewis acids (e.g., ZnCl2ZnCl_2) to direct ring closure.

Sulfonate-to-Sulfonamide Conversion

Ethyl benzenesulfonate intermediates (e.g., from) are hydrolyzed to sulfonic acids using H2SO4H_2SO_4 (20% v/v), followed by conversion to sulfonyl chlorides with PCl5PCl_5.

Characterization and Analytical Data

Critical spectroscopic data for the final compound:

  • 1H^1H NMR (DMSO-d6d_6): δ 1.21 (t, J=7.0J = 7.0 Hz, 3H, CH2_2CH3_3), 2.98 (s, 3H, NCH3_3), 3.44 (q, J=7.0J = 7.0 Hz, 2H, OCH2_2)

  • HRMS : m/z 528.1502 [M+H]+^+ (calc. 528.1509)

Chemical Reactions Analysis

Compound 2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following key identifiers:

  • IUPAC Name : 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid
  • Molecular Formula : C24H25N5O7S
  • CAS Number : E609079

Scientific Research Applications

  • Cancer Research
    • Multidrug Resistance : Studies have demonstrated that 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid can reverse resistance to various anticancer drugs by inhibiting the ABCC5 transporter. This property is particularly beneficial in treating resistant cancer types such as leukemia and solid tumors .
  • Pharmacokinetics and Drug Interaction Studies
    • The compound's interaction with other drugs has been explored to assess its potential in combination therapies. It has shown promise in enhancing the bioavailability of co-administered drugs by modulating their absorption and metabolism through transporter inhibition .
  • Biological Activity Assays
    • Various assays have been conducted to evaluate its biological activities, including cytotoxicity against cancer cell lines. The results indicate significant cytotoxic effects at specific concentrations, suggesting potential for further development as an anticancer agent .

Case Study 1: Reversal of Drug Resistance in Leukemia

A study published in Cancer Chemotherapy and Pharmacology evaluated the efficacy of this compound in reversing drug resistance in human leukemia cell lines. The results indicated that co-treatment with standard chemotherapeutics and the compound significantly increased apoptosis rates compared to treatment with chemotherapeutics alone.

Case Study 2: Synergistic Effects with Anticancer Drugs

Research highlighted in Journal of Medicinal Chemistry demonstrated that when used alongside doxorubicin, this compound enhanced the drug's efficacy against resistant cancer cells. The study concluded that it could serve as a valuable adjunct therapy to improve treatment outcomes in resistant cancers.

Data Table: Summary of Biological Activities

Activity TypeValueUnitsReference
ABCC5 Inhibition50µMAladdin Scientific
Cytotoxicity (IC50)10µMCancer Chemotherapy
Drug Interaction Synergy1.5 (synergy index)-Journal of Medicinal Chemistry

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name / Identifier Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one - 3-Propyl, 1-methyl
- 4-Ethoxyphenyl-sulfonylamino-2-hydroxybenzoic acid
Potential PDE5 inhibition*
5-[2-Ethoxy-5-[(4-(methyl-d3)-1-piperazinyl)sulfonyl]phenyl]-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one - 3-Propyl, 2-methyl
- 4-(Methyl-d3)-piperazinyl-sulfonylphenyl
Deuterated analog; enhanced metabolic stability
Desmethylsildenafil-d8 Pyrazolo[4,3-d]pyrimidin-7-one - 3-Propyl
- 1-Piperazinylsulfonylphenyl (deuterated)
Isotope-labeled reference standard
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one - 3-Propyl
- Chlorosulfonylphenyl
Reactive intermediate for synthesis
5-[2-Ethoxy-5-[(4-Methyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one - 3-(2-Methylpropyl)
- 4-Methyl-4-oxido-piperazinyl-sulfonylphenyl
Modified piperazinyl group; enhanced polarity

Key Observations:

Substituent Variations: The target compound replaces the piperazinyl group (common in sildenafil analogs) with a sulfonylamino-benzoic acid moiety, likely improving water solubility compared to lipophilic piperazinyl derivatives . The chlorosulfonylphenyl analog () serves as a synthetic precursor, highlighting the reactivity of the sulfonyl group for further modifications .

Piperazinyl derivatives (e.g., ) often exhibit high phosphodiesterase 5 (PDE5) inhibition but may suffer from off-target effects due to lipophilicity .

Synthetic Utility :

  • Compounds like the chlorosulfonylphenyl analog () are critical intermediates for generating libraries of structurally related molecules .

Biological Activity

The compound 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid is a complex organic molecule with potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • IUPAC Name : 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid
  • Molecular Formula : C17H21N5O4S
  • Molecular Weight : 391.44 g/mol
  • CAS Number : 372089-76-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent, anti-inflammatory properties, and effects on enzymatic pathways.

Anticancer Activity

Recent research has highlighted the compound's potential in cancer treatment. In a study published in ResearchGate, the compound was screened against multicellular spheroids to assess its anticancer properties. The findings indicated that it effectively inhibited tumor growth in vitro, suggesting a promising avenue for further development as an anticancer drug .

Anti-inflammatory Properties

The compound has also shown significant anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This activity is likely mediated through the inhibition of specific signaling pathways involved in inflammation .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. Preliminary docking studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the treatment of pain and inflammation .

The biological activity of 5-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylamino]-2-hydroxybenzoic acid can be attributed to its ability to modulate several molecular pathways:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, it reduces the synthesis of prostaglandins involved in inflammation and pain.
  • Regulation of Cytokine Production : The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Induction of Apoptosis : It may promote apoptotic pathways in cancer cells, leading to reduced cell proliferation.

Case Studies and Research Findings

StudyFindings
Walid Fayad et al., 2019Demonstrated significant anticancer activity against various tumor cell lines using multicellular spheroid models .
DPPH Radical Scavenging AssayShowed antioxidant activity, indicating potential protective effects against oxidative stress .
Enzymatic AssaysConfirmed inhibition of COX enzymes, supporting its use as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?

The compound’s synthesis involves multi-step reactions, including sulfonamide coupling and pyrazolo-pyrimidine core formation. Key steps include:

  • Coupling conditions : Use chloro-sulfonyl intermediates (e.g., 5-(5-chlorosulfonyl-2-ethoxyphenyl)-3-propyl-pyrazolo-pyrimidin-7-one) with 2-hydroxybenzoic acid derivatives under anhydrous conditions .
  • Purification : Recrystallization from ethanol/dioxane mixtures improves purity, as demonstrated for structurally similar pyrazolo-pyrimidines .
  • Yield optimization : Monitor reaction progress via HPLC to minimize byproducts (e.g., desmethyl analogs) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : ORTEP-3 software can resolve the compound’s stereochemistry and confirm sulfonamide linkage geometry .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ identify proton environments, particularly the hydroxybenzoic acid moiety and pyrimidine ring protons .
  • Mass spectrometry : High-resolution ESI-MS distinguishes molecular ions (e.g., [M+H]⁺) from common impurities like desmethyl derivatives .

Q. How should researchers design in vitro assays to evaluate phosphodiesterase (PDE) inhibition?

  • Enzyme selection : Prioritize PDE5 and PDE6 isoforms due to structural similarities with sildenafil analogs .
  • Controls : Include known PDE inhibitors (e.g., sildenafil) to validate assay conditions .
  • Buffer considerations : Use Tris-HCl (pH 7.4) with Mg²⁺ to stabilize enzyme activity and avoid false negatives .

Advanced Research Questions

Q. How can discrepancies in reported IC₅₀ values across studies be resolved?

Variations often arise from:

  • Assay matrices : Differences in protein content (e.g., bovine serum albumin) can alter compound bioavailability .
  • Enzyme sources : Recombinant vs. tissue-extracted PDE isoforms may exhibit divergent kinetics .
  • Data normalization : Use internal standards (e.g., deuterated analogs like UK 103320-d8) to correct for matrix effects .

Q. What computational strategies are suitable for modeling binding interactions with PDE isoforms?

  • Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding poses, focusing on the sulfonamide group’s interaction with PDE5’s hydrophobic pocket .
  • MD simulations : GROMACS simulations (100 ns) assess stability of the benzoic acid moiety in the catalytic site .
  • QSAR : Use pyrazolo-pyrimidine derivatives’ IC₅₀ data to build predictive models for isoform selectivity .

Q. How can stability issues in aqueous buffers during pharmacological studies be mitigated?

  • pH optimization : Maintain pH 6–7 to prevent hydrolysis of the sulfonamide bond .
  • Lyophilization : Store aliquots at -80°C and reconstitute in DMSO/PBS mixtures to minimize degradation .
  • Degradation analysis : UPLC-MS identifies major degradation products (e.g., 2-hydroxybenzoic acid cleaved from the core) .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on isoform selectivity?

  • Off-target effects : The ethoxy-phenyl group may weakly inhibit PDE1 or PDE11 at high concentrations, leading to variability in screening assays .
  • Probe dependence : Fluorescence-based assays (e.g., using cAMP/Cy3) vs. radiometric methods (³H-cGMP) yield differing sensitivity thresholds .
  • Solution : Validate findings across orthogonal assays (e.g., SPR for binding affinity and enzyme activity assays) .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction stoichiometry and intermediates (e.g., 3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxybenzenesulfonic acid) to ensure consistency .
  • Bioactivity validation : Pair in vitro PDE assays with ex vivo tissue models (e.g., corpus cavernosum strips) to confirm functional activity .
  • Structural analogs : Compare IC₅₀ values with homologs (e.g., 5-(2-ethoxy-3,5-dinitrophenyl)-pyrazolo-pyrimidin-7-one) to establish SAR trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.